1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide linker at position 4 connecting to a 5-(ethylsulfanyl)-1,3,4-thiadiazole moiety. This structure combines aromatic, heterocyclic, and sulfanyl substituents, which are common in bioactive molecules.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-4-24-12-8-6-11(7-9-12)22-10(3)13(18-21-22)14(23)17-15-19-20-16(26-15)25-5-2/h6-9H,4-5H2,1-3H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDRWUGXABRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)SCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,3,4-thiadiazole and triazole classes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
1. Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. Research indicates that compounds similar to the one demonstrate inhibitory effects against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives inhibit Staphylococcus epidermidis and Streptococcus haemolyticus , suggesting potential applications in treating infections caused by these pathogens .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. The compound under discussion has been shown to induce apoptosis in various cancer cell lines. For example:
- HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma) cells demonstrated decreased viability when treated with similar thiadiazole derivatives.
- N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide has been noted for its ability to reduce tumor growth in xenograft models .
3. Anti-inflammatory Activity
Studies indicate that thiadiazole derivatives possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators. This suggests that the compound may be beneficial in treating inflammatory diseases .
4. Antioxidant Activity
The antioxidant capacity of thiadiazole derivatives has been evaluated using the DPPH free radical scavenging assay. Compounds similar to the one discussed showed IC50 values ranging from 25.17 to 43.55 µM, indicating moderate antioxidant activity . This property is crucial for preventing oxidative stress-related diseases.
Study on Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated that these compounds significantly decreased cell viability and induced apoptosis through various pathways including caspase activation and mitochondrial dysfunction .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several thiadiazole derivatives were synthesized and screened against common bacterial pathogens. The results showed that these compounds exhibited potent activity against gram-positive bacteria like Staphylococcus aureus , supporting their potential as new antibacterial agents .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of thiadiazoles have shown promising results against Gram-positive and Gram-negative bacteria, including resistant strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives are known for their ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been investigated in various models of inflammation. It has been observed to reduce inflammation markers and improve outcomes in experimental models of diseases such as arthritis and colitis . The underlying mechanisms may involve the inhibition of pro-inflammatory cytokines and pathways.
Pesticide Development
The compound's efficacy against plant pathogens suggests its potential as a novel pesticide. Research indicates that similar compounds can effectively control fungal infections in crops, thereby enhancing agricultural productivity and food security.
Herbicidal Activity
Some derivatives have shown herbicidal properties, which could be beneficial in developing new herbicides that target specific weed species without harming crops. This specificity is crucial for sustainable agriculture practices.
Case Studies
Comparison with Similar Compounds
Key Compounds :
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: 4-Methylphenyl (vs. ethoxyphenyl in the target compound). Molecular Formula: C₁₅H₁₆N₆OS₂. Molecular Weight: 360.45 g/mol.
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide ():
- Structural Difference : Replaces the triazole with a dihydropyridazine ring.
- Molecular Formula : C₁₆H₁₅N₅O₂S₂.
- Molecular Weight : 373.5 g/mol.
- Impact : The pyridazine ring introduces additional hydrogen-bonding sites and conformational rigidity, which may influence binding kinetics .
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide ():
Table 1: Structural and Physicochemical Comparison
Q & A
What are the established synthetic routes for 1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a thiadiazole-containing intermediate. Key steps include:
- Step 1: Preparation of the 1,2,3-triazole-4-carboxamide scaffold using substituted aniline and methyl acetylenecarboxylate under reflux conditions with a Cu(I) catalyst .
- Step 2: Functionalization of the 1,3,4-thiadiazol-2-amine moiety via nucleophilic substitution with ethylsulfanyl groups, requiring inert atmosphere (N₂/Ar) and anhydrous solvents like DMF or THF .
- Step 3: Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the triazole and thiadiazole components .
Optimization Tips: - Use TLC and in situ NMR to monitor intermediates and minimize side reactions .
- Adjust solvent polarity (e.g., switch from DCM to DMF) to improve solubility of hydrophobic intermediates .
How do researchers characterize the structural and electronic properties of this compound, and what analytical techniques are most reliable?
Level: Basic
Answer:
Characterization involves a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, the ethoxyphenyl group shows distinct aromatic proton splitting (δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 448.1) .
- X-ray Diffraction: Single-crystal analysis resolves bond angles and confirms the planar geometry of the triazole-thiadiazole system .
Critical Note: Dynamic NMR can detect rotational barriers in the ethylsulfanyl group, which may influence binding interactions .
What biological activities have been reported for structurally analogous 1,2,3-triazole-thiadiazole hybrids, and how are these assays designed?
Level: Basic
Answer:
Analogous compounds exhibit:
- Antimicrobial Activity: Tested via microbroth dilution against S. aureus (MIC ≤ 8 µg/mL) and E. coli (MIC ≤ 16 µg/mL), with positive controls like ciprofloxacin .
- Anticancer Potential: MTT assays on HeLa cells show IC₅₀ values ~10–50 µM, linked to apoptosis induction via caspase-3 activation .
Assay Design Considerations: - Include dose-response curves (0.1–100 µM) and replicate experiments (n ≥ 3) to ensure statistical validity .
- Use fluorescence-based probes (e.g., Annexin V-FITC) to differentiate apoptotic vs. necrotic pathways .
How can researchers resolve contradictions in reported biological activity data for triazole-thiadiazole derivatives?
Level: Advanced
Answer:
Discrepancies often arise from:
- Purity Variability: Impurities (e.g., unreacted azides) can skew results. Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Differences in cell culture media (e.g., serum concentration) or incubation time (24 vs. 48 hrs) alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Structural Isomerism: Regioisomeric triazole products (1,4- vs. 1,5-substituted) may be misassigned. Confirm regiochemistry via NOESY or X-ray .
What strategies are employed to elucidate the mechanism of action of this compound against enzymatic targets?
Level: Advanced
Answer:
Mechanistic studies focus on:
- Enzyme Inhibition Assays: Test inhibition of DHFR (dihydrofolate reductase) or topoisomerase II at varying concentrations (1–100 µM) with UV-Vis monitoring of NADPH oxidation .
- Molecular Docking: Use AutoDock Vina to model interactions between the ethylsulfanyl group and hydrophobic enzyme pockets (e.g., EGFR kinase). Validate with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target engagement .
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- ADMET Prediction: Tools like SwissADME predict logP (~3.5) and aqueous solubility (LogS = -4.2), highlighting potential bioavailability issues. Modify the ethoxyphenyl group to improve solubility (e.g., introduce polar substituents) .
- Metabolic Stability: CYP450 metabolism is simulated with StarDrop, identifying vulnerable sites (e.g., ethylsulfanyl oxidation). Introduce fluorine atoms to block metabolic hotspots .
- Free-Energy Perturbation (FEP): Optimize binding free energy (ΔΔG) by simulating substituent effects on the thiadiazole ring .
What are the key challenges in establishing structure-activity relationships (SAR) for this compound’s derivatives?
Level: Advanced
Answer:
SAR challenges include:
- Multivariate Interactions: The triazole-thiadiazole scaffold has multiple substituents (e.g., ethoxyphenyl, ethylsulfanyl), making it difficult to isolate individual contributions. Use fractional factorial design (FFD) to prioritize substituents .
- Conformational Flexibility: The ethylsulfanyl group’s rotation alters binding modes. Apply constrained analogs (e.g., cyclopropyl derivatives) to lock conformations .
- Data Integration: Combine QSAR, crystallography, and activity data into a unified model (e.g., 3D-QSAR with CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
